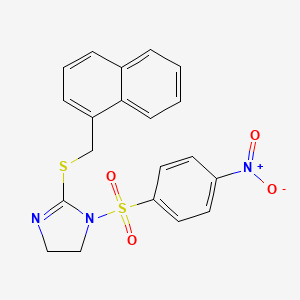
N-(4-fluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that often exhibit significant biological or pharmacological activities. Compounds with similar structural features, including triazole rings and substituted acetamide groups, have been synthesized and studied for their anticancer, antiproliferative, and enzyme inhibitory activities. For example, compounds with triazole rings have been shown to retain antiproliferative activity and inhibit enzymes like PI3Ks and mTOR, indicating their potential as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, starting from basic aromatic compounds and building complexity through reactions such as condensation, cyclization, and substitution. For instance, the synthesis of N-benzyl substituted acetamide derivatives incorporating a thiazole ring instead of a pyridine has been explored for their Src kinase inhibitory activities (Asal Fallah-Tafti et al., 2011).
科学的研究の応用
Radioligands for Peripheral Benzodiazepine Receptors
One significant application of similar compounds is in developing radioligands for peripheral benzodiazepine receptors (PBR). For instance, compounds like [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, which are similar in structure, have been synthesized as potent radioligands for PBR (Zhang et al., 2003). These compounds are useful for ex vivo autoradiograms in rat brains, showcasing their potential in neuroscientific research.
Anticancer Activity
Compounds with similar molecular structures have shown remarkable anticancer effects. For instance, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibits potent anticancer properties and can serve as effective anticancer agents with low toxicity (Wang et al., 2015).
Anti-Inflammatory Activity
Some derivatives of similar chemical structures have been synthesized with significant anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown noteworthy anti-inflammatory effects (Sunder & Maleraju, 2013).
Src Kinase Inhibitory and Anticancer Activities
Similar compounds have been explored for their Src kinase inhibitory and anticancer activities. N-benzyl substituted acetamide derivatives containing thiazole have been synthesized and evaluated for their inhibitory activities against Src kinase, demonstrating potential in cancer treatment (Fallah-Tafti et al., 2011).
Imaging Applications
Compounds with similar chemical structures have been used in imaging applications. For instance, radioligands like [18F]PBR111 have been developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing their utility in neuroimaging and neuroinflammation studies (Dollé et al., 2008).
In Vitro Antiproliferative Activities
Similar compounds have been synthesized and tested for their antiproliferative activities in vitro against various cancer cell lines. This is exemplified in studies where compounds like thiazolyl N-benzyl-substituted acetamide derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines (Hammam et al., 2005).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-30-19-10-4-16(5-11-19)14-20-25-26-22(28(20)27-12-2-3-13-27)31-15-21(29)24-18-8-6-17(23)7-9-18/h2-13H,14-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCMAXNYUMBXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)
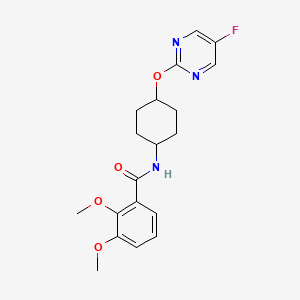
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)
![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)
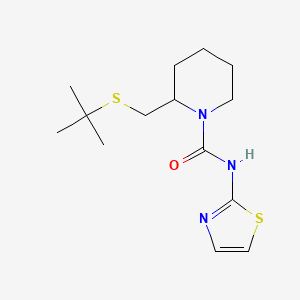
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)
![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)
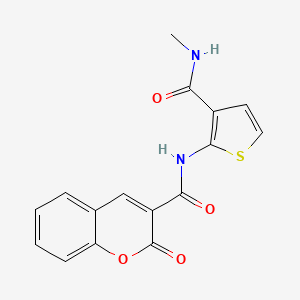
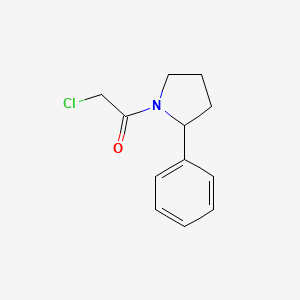
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)

